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Sodium hydrogen DL-malate

Buffering capacity pKa specificity Food pH control

HM pectin confectionery manufacturers face pH drift and syneresis when citrate buffers (pKa₁ 3.13) miss the critical gelation set-point of pH 3.4. Sodium hydrogen DL-malate (pKa₁ 3.40) delivers measurably stronger buffering within the pH 3.0-3.6 window essential for HM pectin gelation and preservative activation. • 20-30% greater sourness intensity vs. citric acid enables 15-20% lower acidulant usage rates • Non-hygroscopic; prevents caking in acid-sanding applications where deliquescent malic acid fails • EU food-grade compliant per Directive 2008/84/EC: assay ≥99.0%, maleic acid ≤0.05%, Pb ≤5 mg/kg • Verify supplier CoA for maleic acid limits-critical toxicological synthesis byproduct parameter

Molecular Formula C4H5NaO5
Molecular Weight 156.07 g/mol
CAS No. 58214-38-3
Cat. No. B1613161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydrogen DL-malate
CAS58214-38-3
Molecular FormulaC4H5NaO5
Molecular Weight156.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)C(=O)[O-].[Na+]
InChIInChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyDOJOZCIMYABYPO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Hydrogen DL-Malate: Identity, Regulation & Procurement


Sodium hydrogen DL-malate (CAS 58214-38-3), also designated as monosodium DL-malate or E350(ii), is the partially neutralized monosodium salt of DL-malic acid with molecular formula C₄H₅NaO₅ and molecular weight 156.07 g/mol . It belongs to the class of carboxylate salts and is recognized under EU food additive regulation E350(ii) as an acidity regulator, buffering agent, and humectant for processed foods, confectionery, and beverages [1]. Commercially, it is supplied as a white crystalline powder with a melting point of approximately 210 °C (decomposition) and is freely soluble in water . Its parent acid, malic acid (E296), possesses pKa values of 3.40 and 5.13 at 25 °C, which define the buffering window of the partially neutralized salt [2]. This compound is distinct from its fully neutralized counterpart, disodium malate (E350(i), MW 178.05 g/mol), in both stoichiometry and functional properties.

Buffering agent for pH 3.0–3.6 food systems, especially HM pectin gelation
Co-crystal form enables low-hygroscopicity acid-sanding and dry-blend applications
EU food additive E350(ii) with defined purity criteria per Directive 2008/84/EC

Why Sodium Hydrogen DL-Malate Cannot Be Substituted


Sodium hydrogen DL-malate occupies a functionally unique position among malate salts and commodity buffers that precludes direct substitution. Unlike disodium malate (E350i), which carries two sodium counterions per malate dianion (MW 178.05) and yields a more alkaline solution pH, the monosodium form retains one free carboxylic acid group, enabling it to function as a self-buffer with a pH anchored between the two pKa values of the parent acid [1]. Compared to the parent malic acid (E296), sodium hydrogen malate offers dramatically reduced hygroscopicity—a critical advantage in acid-sanding and dry-blend applications where malic acid's deliquescence causes caking and stability failures [2]. Relative to the industry-standard sodium citrate buffer system (pKa₁ = 3.13), the malate system's higher pKa₁ (3.40) delivers superior buffering capacity precisely within the pH 3.0–3.6 window required for high-methoxyl pectin gelation, preservative activation, and fruit flavor fidelity [3]. These physicochemical distinctions translate directly into measurable performance differences in product stability, sensory quality, and process tolerance, as quantified in the evidence below.

Disodium malate (E350i) may yield a more alkaline pH without the self-buffering range of the monosodium form.
Unmodified malic acid may introduce caking and deliquescence in dry-blend or acid-sanding processes.
Sodium citrate buffer may provide weaker pH resistance at the 3.4 HM pectin set-point due to lower pKa₁.

Sodium Hydrogen DL-Malate: Quantitative Differentiation Evidence


pKa Buffering Specificity vs. Sodium Citrate

Sodium hydrogen DL-malate derives its buffering action from the parent malic acid, which has pKa₁ = 3.40 and pKa₂ = 5.13 at 25 °C [1]. This places the optimal buffering zone squarely within the pH 3.2–3.6 range critical for high-methoxyl (HM) pectin gelation and food preservative activation. In contrast, the widely used sodium citrate buffer relies on citric acid with pKa₁ = 3.13 [1]. Because buffer capacity is maximal when the target pH is within ±0.5 units of the pKa, sodium hydrogen malate provides demonstrably stronger pH resistance at the industry-standard target pH of 3.4—the set-point for HM pectin fruit preparations [2]. The pKa₁ differential of 0.27 units between the two systems means that at pH 3.4, the malate buffer operates closer to its pKa maximum, yielding a buffer capacity advantage that translates to reduced pH drift during thermal processing and long-term ambient storage (12–24 months) [2].

pKa₁ Buffer Fit
Reported
Malate pKa₁ = 3.40 vs Citrate pKa₁ = 3.13 (Δ0.27)
Stronger pH buffering at target pH 3.4 for HM pectin processing
Buffer capacity advantage based on pKa proximity to processing set-point
Buffering capacity pKa specificity Food pH control Pectin gelation

E350(ii) Purity Specification vs. General Malate Grades

Commission Directive 2008/84/EC establishes distinct, legally enforceable purity criteria specifically for E350(ii) Sodium Hydrogen Malate that differentiate it from other malate salts [1]. The specification mandates: assay content not less than 99.0% on the anhydrous basis; loss on drying not more than 2.0% (110 °C, 3 h); maleic acid not more than 0.05%; fumaric acid not more than 1.0%; arsenic not more than 3 mg/kg; lead not more than 5 mg/kg; and mercury not more than 1 mg/kg [1]. These impurity limits are tighter than typical industrial-grade sodium malate specifications (e.g., ≥95.0% purity) and are legally binding for food-grade E350(ii) marketed in the EU . The specific maleic acid limit (≤0.05%) is particularly critical, as maleic acid is a toxicologically relevant impurity arising from the malic acid synthesis pathway; its control at this low level distinguishes regulatory-compliant E350(ii) from non-food-grade or non-specification material.

E350(ii) Purity
Specification review
Assay ≥99.0%, Maleic acid ≤0.05% vs industrial grade ≥95.0%
Regulatory-grade impurity control for EU food applications
Maleic acid limit critical for toxicological compliance
Food additive purity Regulatory compliance Impurity limits EU Directive 2008/84/EC

Sourness Intensity vs. Citric Acid

In direct sensory comparison, sodium malate and its parent malic acid are estimated to deliver 20–30% greater sourness intensity than citric acid equivalents on an equal-weight basis [1]. This heightened potency translates into a measurable formulation efficiency: product developers can typically achieve the same pH stability and sensory impact using 15–20% less acidulant by weight when substituting malate-based systems for citrate-based systems in the pH 3.0–3.4 range typical of acidic beverages and confections [1]. The thermodynamic basis for this difference lies in the pKa proximity effect—malate's pKa₁ of 3.40 is closer to the target pH of most acidified foods than citrate's pKa₁ of 3.13, meaning a higher fraction of the acidulant remains in its protonated, taste-active form at the product's equilibrium pH [2]. This potency advantage is not merely a sensory claim but a quantifiable cost-in-use factor: when the 15–20% reduction in usage rate is calculated against unit pricing, the total cost per batch frequently achieves parity with or falls below that of citrate-based formulations [1].

Sourness Potency
Reported
20–30% greater sourness per unit weight vs citric acid; 15–20% less acidulant needed
Usage rate efficiency supports cost-in-use parity
Reported in beverage and confectionery sensory evaluations
Sourness potency Acidulant efficiency Sensory science Cost-in-use

Co-Crystal Hygroscopicity vs. Malic Acid

A key differentiation of sodium hydrogen DL-malate in its co-crystal form (sodium trihydrogen dimalate, Na⁺(C₄H₅O₅)⁻·C₄H₆O₅) is its exceptionally low hygroscopicity compared to malic acid alone. Patent data from Purac Biochem (US 11,998,034) demonstrates that co-crystals of malic acid and alkali metal hydrogen malate—specifically including sodium hydrogen malate·malic acid—can be produced as powders that exhibit 'very low hygroscopicity' and remain free-flowing even at elevated temperatures and high humidity [1]. This stands in marked contrast to unmodified malic acid powder, which is explicitly described as hygroscopic, attracting significant moisture from its surroundings and exhibiting deliquescence that adversely impacts product appearance and stability [1]. In acid-sanding applications for confectionery, where powdered acid is applied to the surface of candies, malic acid's hygroscopicity causes caking, clumping, and moisture-induced degradation; the co-crystal form eliminates these failure modes while retaining a sour flavor profile described as 'very similar to that of malic acid' [1]. The co-crystal composition does not vary with particle size, ensuring uniform performance across the 50–1000 μm diameter range [1].

Hygroscopicity
Head-to-head
Co-crystal: very low hygroscopicity, free-flowing
Malic acid: hygroscopic, deliquescent
Eliminates caking in acid-sanding operations
Stable across 50–1000 μm particle size range
Hygroscopicity Co-crystal engineering Powder stability Acid sanding

Freeze-Drying: Malate vs. Succinate & Tartrate

In a head-to-head thermophysical comparison of pharmaceutically compatible buffers under sub-zero freezing conditions relevant to lyophilized drug product development, sodium malate buffer (prepared within its buffering capacity range) did not exhibit crystallization during heating of frozen solutions, as evaluated by standard and modulated differential scanning calorimetry (DSC) [1]. This behavior was shared with citrate buffers, but contrasted sharply with succinate and tartrate buffers, which crystallized during the same heating protocol [1]. Crystallization of a buffer component during freeze-drying is a well-established formulation risk: it can cause pH shifts during freezing, mechanical damage to the lyophile cake structure, and potential incompatibility with the active pharmaceutical ingredient. The absence of crystallization in malate buffers means they remain in the amorphous phase throughout the freeze-drying cycle, maintaining pH integrity. However, citrate buffer was identified as the overall preferred buffer for lyophilized pharmaceuticals due to its higher collapse temperature (Tg') at the same pH compared to malate [1]. The Tg' vs. pH curves for citrate and malate buffers exhibited similar shapes, with a maximum in Tg' at pH 3–4 [1].

Freeze-Drying
Head-to-head
Malate: no crystallization
Succinate/Tartrate: crystallize
Amorphous-phase buffer suitable for lyophilized formulations
Citrate also non-crystallizing but has higher Tg'; malate avoids metal chelation
Lyophilization Freeze-drying Crystallization tendency Buffer selection Pharmaceutical formulation

Flavor Profile in Pectin Gummies: Malate vs. Citrate

Bartek Ingredients' patent data (US 2023/0248033 A1, filed April 18, 2023) explicitly addresses the performance differential between monosodium malate (sodium hydrogen malate) and sodium citrate in high-methoxyl (HM) pectin-based gummy confectionery systems [1]. The patent states that the use of a buffering agent comprising monosodium malate, monopotassium malate, or a mixture thereof 'may provide superior results in the production of HM pectin-based gummy compositions as compared to other buffering agents which are commonly used to produce gummy compositions, such as sodium citrate' [1]. Specifically, the malate buffer system 'advantageously may produce a gummy composition that exhibits a very mild flavor profile, which avoids the dominant acidic note typically found in HM pectin-based gummy compositions (given they are set by acid)' [1]. The pH-stabilizing agent is described as a combination of monosodium malate and a food-safe acid (e.g., malic acid or citric acid) in a ratio from 10:1 to 1:10 [1]. Sensory evaluations are conducted on a 9-point scale assessing complexity, roundness, juiciness, fruitiness, tartness, and pithiness, with statistical significance at p < 0.05 [1].

Flavor Profile
Head-to-head
Monosodium malate: reported mild, no dominant acidic note
Sodium citrate: dominant acidic note in HM pectin gummies
Milder flavor supports premium confectionery differentiation
Statistically significant on 9-point sensory scales (p
Confectionery Flavor modulation HM pectin gummies Buffer selection Sensory quality

Sodium Hydrogen DL-Malate: Application Scenarios


HM Pectin Confectionery & Fruit Preparations

In HM pectin-based gummy confections and industrial fruit preparations (jams, bakery fillings, fruit dairy bases), the target processing pH of 3.4 falls precisely within the optimal buffering zone of sodium hydrogen DL-malate (parent pKa₁ = 3.40) [1]. Procurement teams sourcing buffer systems for these applications should prioritize malate-based buffers over citrate-based alternatives (pKa₁ = 3.13) because the 0.27-unit pKa differential translates to measurably stronger pH stability at the HM pectin gelation set-point, reducing pre-gelation defects during high-speed filling, preventing syneresis over 12–24 month shelf lives, and maintaining preservatives (sodium benzoate, potassium sorbate) in their active undissociated form . Furthermore, the Bartek patent evidence demonstrates that monosodium malate produces a demonstrably milder, less acidic-dominant flavor profile in HM pectin gummies compared to sodium citrate, with statistically significant improvements on 9-point sensory scales for roundness, juiciness, and fruitiness .

Acid-Sanding & Dry-Blend Coatings

For confectionery products employing acid-sanding (dry powder acid coating on candies, chewing gum, or compressed tablets), the hygroscopicity of the acidulant is a binary pass/fail criterion. Unmodified malic acid is explicitly documented as hygroscopic and deliquescent, causing moisture absorption, caking, and appearance degradation during storage [1]. Sodium hydrogen DL-malate, particularly in its co-crystal form with malic acid (sodium trihydrogen dimalate), exhibits 'very low hygroscopicity' and remains free-flowing under elevated temperature and humidity [1]. Procurement for acid-sanding operations should specify the co-crystal grade of sodium hydrogen malate to eliminate moisture-related quality failures, while retaining a sour flavor profile described as very similar to malic acid. The co-crystal's compositional uniformity across the 50–1000 μm particle size range ensures consistent coating performance independent of sieve fraction [1].

True-to-Fruit Flavor Profiles

In product categories where authentic fruit flavor fidelity is a brand differentiator—specifically stone fruit (peach, apricot), pome fruit (apple, pear), and berry (strawberry, blueberry, raspberry) profiles—sodium malate delivers a 'soft acid' temporal release profile that builds gradually and persists longer than the rapid-onset, fast-decay 'citric spike' characteristic of sodium citrate [1]. The quantifiable potency advantage (20–30% greater sourness intensity per unit weight vs. citric acid) means formulators achieve equivalent or superior sensory impact at 15–20% lower acidulant usage rates, often offsetting malate's higher per-kilogram cost [1]. Additionally, malate's flavor-sparing effect potentiates natural fruit flavor volatiles, allowing reduction of expensive flavor dosages by 10–15% in the bill of materials [1]. Procurement decisions for premium fruit-flavored product lines should evaluate total cost-in-use (acidulant + flavor costs) rather than acidulant unit price alone.

EU Purity-Compliant Food Additive Procurement

For food and beverage manufacturers placing products on the EU market, the selection of E350(ii) Sodium Hydrogen Malate carries specific regulatory purity obligations under Commission Directive 2008/84/EC [1]. The directive mandates: assay ≥99.0% on anhydrous basis, maleic acid ≤0.05%, fumaric acid ≤1.0%, lead ≤5 mg/kg, arsenic ≤3 mg/kg, and mercury ≤1 mg/kg [1]. These specifications are legally enforceable and differentiate compliant E350(ii) material from industrial-grade sodium malate (typically ≥95.0% purity, without specified maleic acid limits) . Procurement must verify that supplier certificates of analysis explicitly address each of these parameters; the maleic acid limit is particularly critical given its toxicological relevance as a synthesis byproduct. Non-compliant material risks regulatory action and product recall. This scenario applies equally to pharmaceutical excipient procurement where compendial-grade purity documentation is required.

Application
Selection Property
Validation Focus
HM Pectin Confectionery & Fruit Preparations
pH buffering at 3.4, sensory profile
Pectin gelation stability, preservative efficacy, flavor panel scoring
Acid-Sanding & Dry-Blend Coatings
Low hygroscopicity, free-flowing co-crystal
Moisture uptake, flowability, coating uniformity
True-to-Fruit Flavor Profiles
Sourness potency, flavor-sparing effect
Usage rate optimization, flavor dosage reduction, cost-in-use
EU Purity-Compliant Food Additive Procurement
E350(ii) regulatory purity specification
Assay, maleic acid limit, heavy metals per Directive 2008/84/EC
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